(R)-2-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid
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Overview
Description
L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- is a complex organic compound with a molecular formula of C36H43N5O8S and a molecular weight of 705.82 g/mol . This compound is a derivative of L-ornithine, an amino acid involved in the urea cycle, and is often used in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- typically involves the protection of the amino groups of L-ornithine and subsequent coupling with N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include DCC, NHS, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out in organic solvents like DMF, methanol, or dichloromethane under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- has several scientific research applications, including:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its role in the urea cycle and its potential effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, including wound healing and immune system enhancement.
Industry: Utilized in the production of pharmaceuticals and other biochemical products.
Mechanism of Action
The mechanism of action of L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor for the synthesis of other amino acids and peptides, influencing various metabolic pathways. Its effects on the immune system and wound healing are thought to be mediated through its role in protein synthesis and cellular repair processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-glycyl-L-ornithine
Uniqueness
L-Ornithine, N5-(aMinocarbonyl)-N2-[N-[(9H-fluoren-9-ylMethoxy)carbonyl]-L-valyl]- is unique due to its specific structure, which combines the properties of L-ornithine and N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine. This unique combination allows it to participate in a variety of biochemical reactions and makes it valuable in peptide synthesis and other applications .
Properties
Molecular Formula |
C26H32N4O6 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2R)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C26H32N4O6/c1-15(2)22(23(31)29-21(24(32)33)12-7-13-28-25(27)34)30-26(35)36-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,29,31)(H,30,35)(H,32,33)(H3,27,28,34)/t21-,22+/m1/s1 |
InChI Key |
ZJLNQOIFTYLCHC-YADHBBJMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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